molecular formula C11H18N2O2 B15276175 (Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine

(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine

Cat. No.: B15276175
M. Wt: 210.27 g/mol
InChI Key: ZEHJUOVGDMPXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring and a morpholine ring, both of which are known for their significant biological and chemical properties. The compound is used in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine typically involves the reaction of furan derivatives with morpholine derivatives. One common method involves the use of hydrogen fluoride as a catalyst to facilitate the reaction between furan and methylating agents such as N,N-dimethyl carbonate or methyl magnesium bromide . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and automated systems helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include various furan and morpholine derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine is unique due to its specific combination of furan and morpholine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methylmorpholin-2-yl)methanamine

InChI

InChI=1S/C11H18N2O2/c1-13-4-6-15-11(9-13)8-12-7-10-3-2-5-14-10/h2-3,5,11-12H,4,6-9H2,1H3

InChI Key

ZEHJUOVGDMPXFM-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)CNCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.